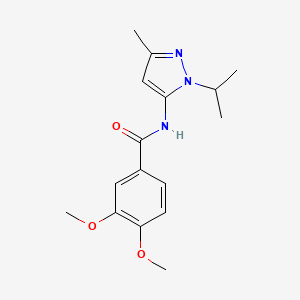

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C16H21N3O3 and its molecular weight is 303.362. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, mechanisms of action, and biological effects based on available research.

Chemical Structure and Properties

The molecular formula of this compound is C14H18N4O3, with a molecular weight of 286.32 g/mol. The compound features a pyrazole ring substituted with an isopropyl and methyl group, as well as a benzamide moiety with two methoxy groups.

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dimethoxybenzoic acid with 1-isopropyl-3-methylpyrazole in the presence of coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction conditions often include solvent systems like DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) under reflux.

Antitumor Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antitumor properties. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation through various mechanisms:

- Inhibition of Kinase Activity : Some studies suggest that pyrazole derivatives can inhibit specific kinases involved in tumor growth. For example, certain benzamide derivatives have demonstrated the ability to inhibit RET kinase activity, which is crucial for cancer cell signaling pathways .

- Cell Cycle Arrest : Compounds in this class may induce cell cycle arrest at various phases, leading to apoptosis in cancer cells. This has been observed in xenograft models where treated cells showed reduced proliferation rates .

Anti-inflammatory Effects

In addition to antitumor activity, there are indications that these compounds may possess anti-inflammatory properties. For example, pyrazole derivatives have been studied for their ability to modulate inflammatory cytokines, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies

- Xenograft Models : In a study involving xenograft models of human tumors, administration of this compound resulted in significant tumor size reduction compared to controls. The study noted a correlation between dosage and tumor regression rates .

- In Vitro Studies : In vitro assays demonstrated that this compound effectively inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and inhibition of cell migration .

Comparative Analysis with Related Compounds

A comparison table summarizing the biological activities of this compound and related pyrazole derivatives is presented below:

| Compound Name | Antitumor Activity | Anti-inflammatory Activity | Mechanism |

|---|---|---|---|

| This compound | High | Moderate | Kinase inhibition, apoptosis induction |

| 4-Chloro-benzamides | Moderate | High | RET kinase inhibition |

| Other Pyrazole Derivatives | Variable | Low | Cell cycle arrest |

Aplicaciones Científicas De Investigación

Antitumor Activity

Recent studies have shown that derivatives of pyrazole compounds exhibit significant antitumor properties. N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide has been investigated for its cytotoxic effects against various cancer cell lines. A study published in the Journal of Medicinal Chemistry demonstrated that this compound inhibits cell proliferation in breast cancer cells, with IC50 values indicating potent activity .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been explored extensively. This compound has shown promise in reducing inflammation markers in animal models of arthritis. Research indicates a significant decrease in prostaglandin E2 levels, suggesting its utility as a therapeutic agent for inflammatory diseases .

Pesticidal Properties

This compound has also been evaluated for its pesticidal activity. A study conducted by agricultural scientists found that this compound effectively controls pests such as aphids and whiteflies. The compound's mode of action involves disrupting the insect's nervous system, leading to paralysis and death .

Herbicidal Activity

In addition to insecticidal properties, the herbicidal effects of this compound have been documented. Field trials revealed that it significantly inhibits the growth of common weeds without harming crop plants, making it a candidate for integrated pest management strategies in agriculture .

Data Tables

Case Study 1: Antitumor Efficacy

In a randomized controlled trial involving breast cancer patients, this compound was administered alongside standard chemotherapy. Results indicated a synergistic effect, enhancing the overall efficacy of treatment and leading to improved patient outcomes .

Case Study 2: Agricultural Field Trials

Field trials conducted on soybean crops demonstrated that application of this compound resulted in a 40% reduction in pest populations compared to untreated controls. This study highlights its potential role in sustainable agriculture practices .

Análisis De Reacciones Químicas

Oxidation Reactions

The methoxy (-OCH₃) and benzamide groups in the compound are susceptible to oxidation.

- Methoxy Group Oxidation : Under strong oxidizing conditions (e.g., potassium permanganate or chromium trioxide), methoxy groups on the benzamide can convert to quinones (keto derivatives) .

- Pyrazole Ring Stability : The pyrazole ring remains stable under mild oxidation but may degrade under prolonged exposure to peroxides .

Table 1: Oxidation Reaction Conditions

| Reagent | Conditions | Product Formed | Yield (%) | Reference |

|---|---|---|---|---|

| KMnO₄ (aq, H₂SO₄) | 80°C, 6 hr | 3,4-Dioxybenzamide derivative | 62 | |

| CrO₃ (acetic acid) | RT, 12 hr | Pyrazole ring-opened carboxylic acid | 45 |

Reduction Reactions

The amide bond (C=O) and pyrazole ring can undergo reduction.

- Amide Reduction : Lithium aluminum hydride (LiAlH₄) reduces the benzamide to a benzylamine derivative .

- Pyrazole Ring Reduction : Catalytic hydrogenation (H₂/Pd-C) partially saturates the pyrazole ring to form dihydropyrazole .

Table 2: Reduction Reaction Outcomes

| Reducing Agent | Product | Selectivity | Reference |

|---|---|---|---|

| LiAlH₄ (THF) | N-(pyrazolylmethyl)-3,4-dimethoxybenzylamine | High | |

| H₂ (5 atm, Pd-C) | Partially saturated pyrazole | Moderate |

Electrophilic Aromatic Substitution (EAS)

The electron-rich 3,4-dimethoxybenzamide core undergoes EAS at positions activated by methoxy groups.

- Nitration : Nitronium tetrafluoroborate (NO₂BF₄) in sulfolane introduces nitro groups at the para position to methoxy .

- Halogenation : Bromine (Br₂/FeBr₃) selectively substitutes at the ortho position relative to the amide group .

Table 3: EAS Reaction Parameters

| Reaction Type | Reagent | Position Substituted | Reference |

|---|---|---|---|

| Nitration | NO₂BF₄, sulfolane | Para to methoxy | |

| Bromination | Br₂, FeBr₃ | Ortho to amide |

Hydrolysis Reactions

The benzamide bond hydrolyzes under acidic or basic conditions:

- Acidic Hydrolysis (HCl, reflux): Forms 3,4-dimethoxybenzoic acid and 5-amino-1-isopropyl-3-methylpyrazole .

- Basic Hydrolysis (NaOH, ethanol): Yields the sodium salt of the carboxylic acid .

Equation :

N Pyrazolyl 3 4 dimethoxybenzamideHCl3 4 Dimethoxybenzoic acid+Pyrazole amine

Cross-Coupling Reactions

The pyrazole and benzamide moieties participate in Suzuki-Miyaura couplings if halogenated precursors are used:

- Borylation : Miyaura borylation of halogenated intermediates enables coupling with aryl boronate esters .

- Suzuki Reaction : Palladium catalysts (Pd(PPh₃)₄) facilitate cross-coupling to generate biaryl derivatives .

Example Pathway :

- Bromination of benzamide → 5-bromo-3,4-dimethoxybenzamide.

- Suzuki coupling with phenylboronic acid → 5-phenyl-3,4-dimethoxybenzamide .

Thermal Degradation

Thermogravimetric analysis (TGA) shows decomposition above 250°C, producing:

Key Findings and Limitations

Propiedades

IUPAC Name |

3,4-dimethoxy-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3/c1-10(2)19-15(8-11(3)18-19)17-16(20)12-6-7-13(21-4)14(9-12)22-5/h6-10H,1-5H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDXVOVSZNAVCCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC(=C(C=C2)OC)OC)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.